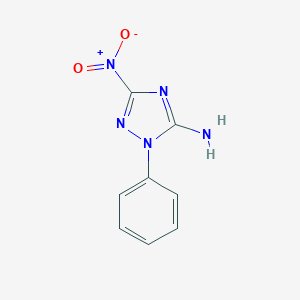

3-nitro-1-phenyl-1H-1,2,4-triazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phosphocreatine is a phosphorylated form of creatine, primarily found in skeletal muscle, myocardium, and the brain. Its critical role lies in serving as a rapidly mobilizable reserve of high-energy phosphates. These phosphates are essential for recycling adenosine triphosphate (ATP), the cellular energy currency. Phosphocreatine acts as a buffer, ensuring efficient energy transfer during intense physical activities and metabolic demands .

準備方法

a. 生合成: ホスホクレアチンは、脊椎動物で内因的に合成されます。合成方法は次のとおりです。

アルギニンとグリシンの変換: 腎臓では、AGAT酵素がアルギニンとグリシンの変換をグアニジノ酢酸(GAA)に触媒します。

メチル化と輸送: GAAは肝臓に輸送され、そこでGAMT酵素を介してメチオニンからメチル基を受け取ります。これにより、リン酸化されていないクレアチンが形成されます。

細胞内変換: 筋細胞内(および脳、心臓、膵臓ではより少ない程度に)では、クレアチンはクレアチンキナーゼ酵素複合体によってホスホクレアチンに変換されます。

化学反応の分析

ホスホクレアチンは、いくつかの反応に関与しています。

リン酸基転移: アデノシン二リン酸(ADP)をATPに変換するために、リン酸基を供与し、細胞のエネルギー貯蔵を補充します。

加水分解: 特定の条件下では、クレアチニンに分解され、尿中に排泄されます。

一般的な試薬と条件は、特定の反応と用途によって異なります。

4. 科学研究への応用

ホスホクレアチンは、次のような分野で応用されています。

生物エネルギー学: 筋肉の収縮中のエネルギー恒常性を維持する上で重要な役割を果たします。

臨床利用: 静脈内投与(ネオトンとして)は、一部の地域で心臓血管の問題に使用されています。

アスリートのパフォーマンス: プロのアスリートは、非制御ステータスであるため、パフォーマンス向上に使用しています。

科学的研究の応用

Phosphocreatine finds applications in:

Bioenergetics: It plays a crucial role in maintaining energy homeostasis during muscle contractions.

Clinical Use: Intravenous administration (as Neoton) is used in some regions for cardiovascular problems.

Athletic Performance: Professional athletes use it to enhance performance due to its non-controlled status.

作用機序

ホスホクレアチンの作用機序は、ATPを再生するためにリン酸基を供与することです。このプロセスは、特に短時間の激しい活動中の筋肉の収縮に不可欠です。クレアチンキナーゼはこの反応を触媒し、迅速なエネルギー供給を保証します。

6. 類似化合物の比較

ホスホクレアチンは、エネルギーバッファーとしての独特の役割により際立っています。類似の化合物には、クレアチン(リン酸化されていない形態)とグアニジノ酢酸(クレアチンの前駆体)があります。

類似化合物との比較

Phosphocreatine stands out due to its unique role as an energy buffer. Similar compounds include creatine (non-phosphorylated form) and guanidinoacetate (precursor to creatine).

特性

CAS番号 |

120952-33-2 |

|---|---|

分子式 |

C8H7N5O2 |

分子量 |

205.17 g/mol |

IUPAC名 |

5-nitro-2-phenyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H7N5O2/c9-7-10-8(13(14)15)11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |

InChIキー |

JKMKDMRBXCSPLE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)[N+](=O)[O-])N |

正規SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)[N+](=O)[O-])N |

同義語 |

3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。